molecular formula C14H11FO3 B6374231 MFCD18313852 CAS No. 1261918-37-9

MFCD18313852

Cat. No.: B6374231
CAS No.: 1261918-37-9
M. Wt: 246.23 g/mol
InChI Key: KFJYVFVZTIANSA-UHFFFAOYSA-N
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Description

However, based on the structural and methodological frameworks outlined in the references, such compounds are typically analyzed for their molecular properties, synthesis routes, and pharmacological relevance. For example, similar compounds in the evidence (e.g., CAS 1022150-11-3 and 1046861-20-4) are characterized by molecular formulas, safety data (e.g., hazard statements like H302 for acute toxicity), and physicochemical parameters such as solubility, logP values, and bioactivity scores .

Properties

IUPAC Name

methyl 3-(2-fluoro-4-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-14(17)10-4-2-3-9(7-10)12-6-5-11(16)8-13(12)15/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJYVFVZTIANSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684363
Record name Methyl 2'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-37-9
Record name Methyl 2'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The preparation of MFCD18313852 involves several synthetic routes and reaction conditions. One common method includes the use of sol-gel techniques, microemulsion, and hydrothermal synthesis. These methods allow for the precise control of particle size and distribution, which is crucial for the compound’s effectiveness in various applications. Industrial production methods often involve large-scale synthesis using advanced equipment to ensure consistency and purity.

Chemical Reactions Analysis

MFCD18313852 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

MFCD18313852 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its stability and reactivity. In biology, it has potential applications in drug delivery systems and as a component in diagnostic tools. In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, it is used in the production of advanced materials and as a component in various manufacturing processes.

Mechanism of Action

The mechanism of action of MFCD18313852 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved. Understanding the molecular mechanisms underlying its action is crucial for developing new applications and improving its effectiveness.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a generalized framework for such comparisons:

Structural and Physicochemical Properties

Key parameters for comparison include:

  • Molecular Formula and Weight : Critical for understanding reactivity and pharmacokinetics.
  • LogP (Partition Coefficient) : Indicates lipophilicity, influencing membrane permeability. For instance, CAS 1046861-20-4 has logP values ranging from 0.0 (iLOGP) to 2.15 (XLOGP3), suggesting moderate lipophilicity .
  • Topological Polar Surface Area (TPSA) : Predicts bioavailability. Compounds like CAS 918538-05-3 have a TPSA of 40.46 Ų, correlating with moderate GI absorption .
  • Solubility : CAS 1761-61-1 exhibits a solubility of 0.687 mg/mL, classified as "soluble" under ESOL criteria .

Table 1: Comparative Analysis of Selected Compounds

Parameter CAS 1022150-11-3 CAS 1046861-20-4 CAS 1761-61-1
Molecular Formula C₂₇H₃₀N₆O₃ C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight 486.57 g/mol 235.27 g/mol 201.02 g/mol
LogP (XLOGP3) Not reported 2.15 2.15 (estimated)
Solubility (mg/mL) Not reported 0.24 0.687
Bioavailability Not reported 0.55 0.55
Hazard Statements H302, H315, H319, H335 H302 H302

Research Findings and Limitations

  • Structural Similarity: Compounds like CAS 139502-80-0 and its analogs exhibit similarity scores up to 1.00 (exact matches) or 0.96 (near-identical structures), emphasizing the importance of minor structural variations in altering properties .
  • Synthetic Efficiency : Green chemistry approaches (e.g., recyclable catalysts in CAS 1761-61-1) reduce environmental impact compared to traditional methods .
  • Gaps in Data : Specific details on MFCD18313852 (e.g., synthesis, bioactivity) are absent in the provided evidence, necessitating further experimental validation.

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